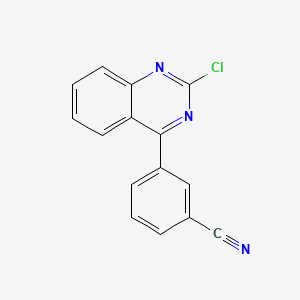
3-(2-Chloroquinazolin-4-yl)benzonitrile
Vue d'ensemble
Description
3-(2-Chloroquinazolin-4-yl)benzonitrile is a useful research compound. Its molecular formula is C15H8ClN3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-Chloroquinazolin-4-yl)benzonitrile is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H10ClN3
- Molecular Weight : 269.71 g/mol
The compound features a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, compounds similar to this compound have been shown to inhibit TBK1 and IKK epsilon kinases, which are involved in inflammatory responses and cancer progression .
- Antimicrobial Activity : Research indicates that quinazoline derivatives exhibit antibacterial properties against resistant strains of bacteria. Studies have demonstrated that modifications to the quinazoline structure can enhance its efficacy against pathogens such as Staphylococcus aureus .
- Vasodilative Effects : Some studies suggest that related compounds may exert vasodilative effects, potentially making them candidates for antihypertensive therapies .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on quinazoline derivatives revealed that modifications to the structure could significantly enhance anticancer activity. For example, certain analogs displayed potent inhibition of tumor cell lines by interfering with kinase signaling pathways essential for cancer cell survival .
Case Study: Antimicrobial Efficacy
In a comparative study, various quinazoline derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that specific substitutions on the quinazoline ring improved activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .
Propriétés
IUPAC Name |
3-(2-chloroquinazolin-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3/c16-15-18-13-7-2-1-6-12(13)14(19-15)11-5-3-4-10(8-11)9-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVFTZAFNNIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















